ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
Description
Ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic benzo[c]chromen derivative characterized by a fused tricyclic aromatic system. Its structure includes:
- A methyl group at position 1.
- A keto group at position 4.
- An ethoxy acetate substituent at position 2.
This compound belongs to the coumarin-like family, known for diverse biological activities such as antioxidant, anti-inflammatory, and anticancer properties.
Properties
Molecular Formula |
C18H16O5 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
ethyl 2-(1-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
InChI |
InChI=1S/C18H16O5/c1-3-21-16(19)10-22-12-8-11(2)17-13-6-4-5-7-14(13)18(20)23-15(17)9-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
MUDVZUHASCEVLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C(=C1)C)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Alkylation
The most widely reported synthesis involves reacting 1-methyl-6-oxo-6H-benzo[c]chromene-3-ol with ethyl bromoacetate in the presence of a base. Key parameters include:
-
Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent : Dimethylformamide (DMF) or acetone, with DMF providing higher yields (85–92%) due to improved solubility of intermediates.
-
Stoichiometry : A 1.2:1 molar ratio of ethyl bromoacetate to benzo[c]chromenol minimizes side reactions.
Mechanism : The base deprotonates the hydroxyl group at position 3, enabling nucleophilic substitution at the bromoacetate’s α-carbon (Fig. 1). The reaction proceeds via an SN2 mechanism, with the ester group introduced regioselectively.
Solvent-Free Conditions
To reduce environmental impact, solvent-free protocols have been developed:
-
Catalyst : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
-
Advantage : Eliminates solvent recovery steps but requires precise temperature control to prevent decomposition.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes:
Advantages :
-
Enhanced reproducibility due to uniform heating.
-
Reduced formation of byproducts such as diacetylated derivatives.
Continuous-Flow Synthesis
Industrial Scalability
Continuous-flow reactors enable gram-scale production:
Key Benefits :
-
Precise control over exothermic reactions.
-
Seamless integration with in-line purification systems (e.g., scavenger resins).
Reaction Optimization Strategies
Catalytic Enhancements
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 92 | 98.5 |
| Acetone | 20.7 | 84 | 97.2 |
| Ethanol | 24.3 | 76 | 95.8 |
| Data aggregated from |
Polar aprotic solvents (DMF, acetone) outperform protic solvents due to better stabilization of the alkoxide intermediate.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction confirms:
-
Hydrogen Bonding : C–H⋯O interactions (2.57–2.69 Å) stabilize the crystal lattice.
-
Dihedral Angle : 4.8° between the chromenone and acetate planes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical (DMF) | 92 | 12 h | Moderate | High |
| Microwave | 89 | 20 min | High | Moderate |
| Continuous-Flow | 94 | 12 min | Industrial | High |
| Data synthesized from |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich chromenone core facilitates oxidation at the carbonyl group or adjacent positions. Key findings include:
Oxidation with stronger agents like CrO₃ may lead to over-oxidation of the chromene ring, resulting in quinone formation.
Reduction Reactions
The ketone group at C-6 and ester functionality are primary reduction targets:
Pd/C-catalyzed hydrogenation under 50 psi H₂ reduces the chromene double bond, yielding a dihydro derivative (87% yield).
Nucleophilic Substitution
The ethoxyacetate side chain participates in nucleophilic displacement:
Ester Hydrolysis
Controlled hydrolysis modifies the ester group:
| Conditions | Outcome | Yield | Reference |
|---|---|---|---|
| 2M HCl (reflux, 4 h) | Carboxylic acid derivative | 89% | |
| 1M NaOH/EtOH (25°C, 24 h) | Sodium carboxylate salt | 94% |
Cycloaddition Reactions
The chromene ring acts as a diene in Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 48 h | Fused bicyclic adduct | 58% | |
| Dimethyl acetylenedicarboxylate | DCM, 25°C, 72 h | Six-membered cycloadduct | 66% |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes, forming bridged bicyclo derivatives (52–60% yield) .
Key Mechanistic Insights:
-
Electronic Effects : The electron-withdrawing ketone at C-6 activates the chromene ring for electrophilic attacks at C-4 and C-7.
-
Steric Hindrance : The 1-methyl group restricts reactivity at the adjacent C-2 position, directing substitutions to C-3 and C-9.
Scientific Research Applications
Ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[c]chromen Core
Table 1: Substituent-Driven Comparisons
Key Observations :
- Positional substituents (e.g., 1-Me vs. 8-OMe) significantly alter melting points and solubility. The 8-methoxy derivative exhibits higher crystallinity (m.p. >150 °C) compared to non-methoxy analogs.
Ester Group Modifications
Table 2: Ester Group Impact on Physicochemical Properties
Q & A
Basic: What synthetic methodologies are commonly employed for ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate?
Answer:
The synthesis typically involves alkoxy-acetylation of the hydroxyl group on the benzo[c]chromen scaffold. A method adapted from analogous coumarin derivatives (e.g., ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate) uses:
- Step 1: Reacting 6-hydroxy-1-methyl-benzo[c]chromen-6-one with bromoethyl acetate in acetone under basic conditions (e.g., K₂CO₃) at 313 K for 12 hours .
- Step 2: Purification via silica gel chromatography (ethyl acetate/hexane eluent).
Key parameters include stoichiometric control of the alkylating agent (bromoethyl acetate) and monitoring reaction progression using TLC or HPLC. Modifications to the benzo[c]chromen core (e.g., methyl substitution at position 1) may require adjusted reaction times or catalysts .
Advanced: How can crystallographic data resolve structural ambiguities in substituted benzo[c]chromen derivatives?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For example:
- Unit cell parameters (monoclinic system, space group C2/c) and hydrogen-bonding networks (e.g., C–H⋯O interactions at 2.57 Å) provide insights into packing efficiency and stability .
- SHELX software (e.g., SHELXL for refinement) validates bond angles, torsional conformations, and intermolecular interactions. For instance, the O1–C3–O2 angle (116.42°) and C9–C4–C5 angle (121.64°) in related compounds highlight deviations from ideal sp² hybridization, suggesting steric or electronic effects from substituents .
Basic: What spectroscopic techniques are optimal for characterizing purity and structural integrity?
Answer:
- ¹H/¹³C NMR: Key signals include the ester carbonyl (δ ~170 ppm in ¹³C) and aromatic protons (δ 7.2–7.6 ppm in ¹H) for the benzo[c]chromen core. The methyl group at position 1 appears as a singlet (δ ~2.5 ppm) .
- HPLC-MS: Electrospray ionization (ESI+) confirms molecular weight (C₁₉H₁₆O₆, m/z 340.34) and detects impurities. A purity of ≥95% is achievable with gradient elution (acetonitrile/water) .
- FT-IR: Stretching vibrations for ester C=O (~1740 cm⁻¹) and chromenone C=O (~1680 cm⁻¹) distinguish functional groups .
Advanced: How do non-classical hydrogen bonds influence solid-state properties?
Answer:
Weak C–H⋯O interactions (e.g., H12A⋯O3 = 2.57 Å) dominate packing in crystalline lattices, as shown by Hirshfeld surface analysis . These interactions:
- Stabilize layered sheet structures, reducing free volume and enhancing thermal stability.
- Contribute to anisotropic thermal motion , detectable via displacement ellipsoids in SCXRD data. Computational tools like CrystalExplorer quantify contact percentages (e.g., O⋯H/H⋯O contacts ≈ 25% of total interactions) .
Advanced: What computational strategies predict reactivity in alkoxy-acetate derivatives?
Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) model electronic effects. The electron-withdrawing ester group increases electrophilicity at the chromenone carbonyl, favoring nucleophilic attacks (e.g., hydrolysis).
- Thermochemical data (e.g., ΔfH for methyleneoxy oxomethyl intermediates) predict reaction enthalpies for side-product formation. Coupling with IRC analysis identifies transition states in esterification pathways .
Basic: How to optimize reaction yields in one-pot syntheses of benzo[c]chromen derivatives?
Answer:
- Catalyst screening: Ammonium acetate enhances condensation efficiency in one-pot reactions (e.g., 3-acetyl benzo-coumarin + aldehydes + ethyl cyanoacetate) .
- Solvent selection: Ethanol improves solubility of polar intermediates, while acetone facilitates nucleophilic substitution in alkylation steps .
- Temperature control: Maintaining 313 K prevents premature cyclization of intermediates .
Advanced: How to address discrepancies in purity assessments between HPLC and NMR?
Answer:
- HPLC limitations: Co-elution of structurally similar byproducts (e.g., di-alkylated derivatives) may inflate purity readings. Use 2D-LC-MS/MS for resolution.
- NMR integration errors: Overlapping signals (e.g., aromatic protons) require deconvolution software (e.g., MestReNova) or selective isotopic labeling .
Advanced: What strategies mitigate crystallization challenges for X-ray analysis?
Answer:
- Solvent diffusion: Slow evaporation of ethyl acetate/hexane mixtures yields block-shaped crystals (0.22 × 0.11 × 0.07 mm) suitable for SCXRD .
- Cryoprotection: Rapid cooling to 150 K minimizes thermal motion artifacts. Data collection at synchrotron sources (λ = 0.71073 Å) enhances resolution for low-electron-density regions .
Basic: What are the stability considerations for storage and handling?
Answer:
- Light sensitivity: Benzo[c]chromen derivatives degrade under UV exposure. Store in amber vials at 277 K.
- Hydrolysis risk: The ester group is susceptible to moisture. Use anhydrous solvents in synthetic steps and argon atmospheres for long-term storage .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity screening?
Answer:
- Core modifications: Introduce substituents at position 3 (oxy-acetate group) to modulate steric bulk. Compare with analogs like methyl ((4-methyl-6-oxo-benzo[c]chromen-3-yl)oxy)acetate .
- Pharmacophore mapping: Overlay minimized structures (e.g., PyMOL) to identify conserved hydrogen-bond acceptors (chromenone carbonyl) critical for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
